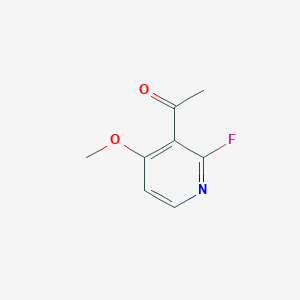
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone: is an organic compound with the molecular formula C8H8FNO2 It features a pyridine ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and an ethanone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxypyridine.
Acylation Reaction: The pyridine derivative undergoes an acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the fluoro group with an amine or thiol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(2-Fluoro-4-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Fluoro-4-methoxypyridin-3-yl)ethanol.
Substitution: 1-(2-Amino-4-methoxypyridin-3-yl)ethanone or 1-(2-Mercapto-4-methoxypyridin-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and specificity of these products.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-4-methoxypyridin-3-yl)ethanone depends on its application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
Material Properties: In materials science, the electronic properties of the compound influence the conductivity and stability of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be compared with other similar compounds:
1-(2-Fluoro-3-methoxypyridin-4-yl)ethanone: This isomer differs in the position of the methoxy and fluoro groups, which can significantly alter its chemical reactivity and applications.
1-(2-Hydroxy-4-methoxypyridin-3-yl)ethanone: The presence of a hydroxy group instead of a fluoro group changes its hydrogen bonding capabilities and reactivity.
1-(2-Methoxypyridin-3-yl)ethanone: Lacking the fluoro group, this compound has different electronic properties and may be less reactive in certain substitution reactions.
The unique combination of the fluoro and methoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8FNO2 |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
1-(2-fluoro-4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-6(12-2)3-4-10-8(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
HAQQZLICBVENCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CN=C1F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















